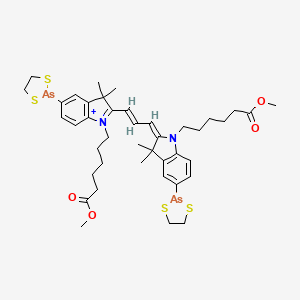
Ester AsCy3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ester AsCy3 is a compound belonging to the ester family, characterized by the presence of a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group . Esters are widely known for their pleasant aromas and are often found in natural products such as fruits and flowers .
准备方法
Synthetic Routes and Reaction Conditions
Esters, including Ester AsCy3, can be synthesized through several methods:
Fischer Esterification: This involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid.
Acyl Chloride Method: This method uses acyl chlorides and alcohols to form esters, often in the presence of a base such as pyridine.
Acid Anhydride Method: Acid anhydrides react with alcohols to form esters, usually under mild conditions.
Industrial Production Methods
Industrial production of esters often involves continuous processes where reactants are fed into a reactor, and products are continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to increase the reaction rate and yield .
化学反应分析
Types of Reactions
Ester AsCy3 undergoes several types of chemical reactions:
Hydrolysis: Esters can be hydrolyzed to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Transesterification: This involves the exchange of the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used.
Major Products
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Transesterification: New esters and alcohols.
科学研究应用
Ester AsCy3 has a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as solvents.
Biology: Esters are involved in the formation of lipids and other biological molecules.
Medicine: Some esters are used in pharmaceuticals for their therapeutic properties.
Industry: Esters are used in the production of plastics, resins, and fragrances.
作用机制
相似化合物的比较
Ester AsCy3 can be compared with other esters such as ethyl acetate and methyl butyrate . While all esters share a similar functional group, their properties and applications can vary significantly:
Ethyl Acetate: Commonly used as a solvent in nail polish removers and glues.
Methyl Butyrate: Known for its fruity aroma and used in flavorings.
This compound stands out due to its specific structure and reactivity, making it suitable for specialized applications in various fields.
属性
分子式 |
C41H55As2N2O4S4+ |
|---|---|
分子量 |
918.0 g/mol |
IUPAC 名称 |
methyl 6-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-1-(6-methoxy-6-oxohexyl)-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]hexanoate |
InChI |
InChI=1S/C41H55As2N2O4S4/c1-40(2)32-28-30(42-50-24-25-51-42)18-20-34(32)44(22-11-7-9-16-38(46)48-5)36(40)14-13-15-37-41(3,4)33-29-31(43-52-26-27-53-43)19-21-35(33)45(37)23-12-8-10-17-39(47)49-6/h13-15,18-21,28-29H,7-12,16-17,22-27H2,1-6H3/q+1 |
InChI 键 |
AYSKRZNVXQKXQW-UHFFFAOYSA-N |
手性 SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)OC)C=CC(=C5)[As]6SCCS6)(C)C)CCCCCC(=O)OC)C |
规范 SMILES |
CC1(C2=C(C=CC(=C2)[As]3SCCS3)[N+](=C1C=CC=C4C(C5=C(N4CCCCCC(=O)OC)C=CC(=C5)[As]6SCCS6)(C)C)CCCCCC(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-((2,6-dichlorobenzyl)amino)-6,7-dimethoxyindeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B13443624.png)
![methyl (2S)-2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetate;hydrochloride](/img/structure/B13443626.png)
![1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-](/img/structure/B13443632.png)
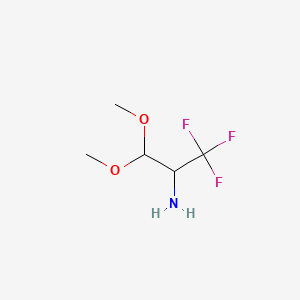
![(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B13443639.png)
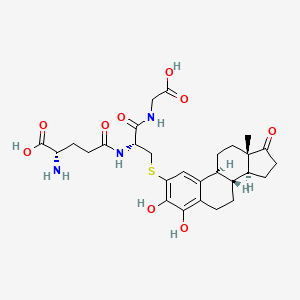
![2-[Bis(methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B13443649.png)
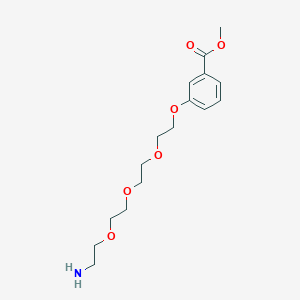
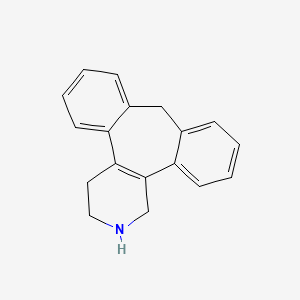
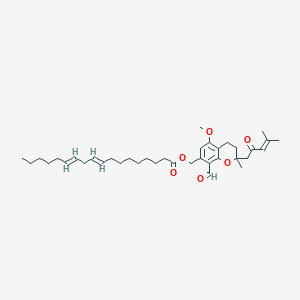
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
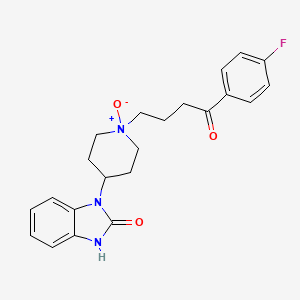
![1,1-Dimethylethyl N-[(1S,3R,4S)-4-Amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate](/img/structure/B13443685.png)

